molecular formula C14H15BrO2S B5562175 2-((4-bromophenyl)thio)-5,5-dimethylcyclohexane-1,3-dione

2-((4-bromophenyl)thio)-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B5562175
M. Wt: 327.24 g/mol
InChI Key: NYIVFEZIZAEDTK-UHFFFAOYSA-N
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Description

2-((4-bromophenyl)thio)-5,5-dimethylcyclohexane-1,3-dione is an organic compound that features a bromophenyl group attached to a thioether linkage, which is further connected to a cyclohexane ring with two ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-bromophenyl)thio)-5,5-dimethylcyclohexane-1,3-dione typically involves the following steps:

  • Formation of the Thioether Linkage: : The initial step involves the reaction of 4-bromothiophenol with 5,5-dimethylcyclohexane-1,3-dione under basic conditions. This reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Cyclization: : The intermediate product undergoes cyclization to form the final compound. This step may require heating and the use of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-bromophenyl)thio)-5,5-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:

  • Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: NaOCH3, KOtBu

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

2-((4-bromophenyl)thio)-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:

  • Medicinal Chemistry: : This compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.

  • Materials Science: : The compound’s structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials, with specific functionalities.

  • Biological Studies: : Researchers investigate its biological activity, including antimicrobial and anticancer properties, to understand its potential as a bioactive molecule.

  • Industrial Applications: : It is used as an intermediate in the synthesis of other complex organic molecules, which are valuable in various industrial processes.

Mechanism of Action

The mechanism of action of 2-((4-bromophenyl)thio)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The thioether linkage and the bromophenyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromophenyl thioethers: Compounds with similar thioether linkages but different substituents on the phenyl ring.

    Cyclohexane-1,3-dione derivatives: Compounds with similar cyclohexane ring structures but different functional groups.

Uniqueness

2-((4-bromophenyl)thio)-5,5-dimethylcyclohexane-1,3-dione is unique due to the combination of its bromophenyl thioether linkage and the dimethyl-substituted cyclohexane-1,3-dione core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO2S/c1-14(2)7-11(16)13(12(17)8-14)18-10-5-3-9(15)4-6-10/h3-6,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIVFEZIZAEDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)SC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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